3-Hydroxy-9-hexadecenoyl-L-carnitine is a compound that belongs to the class of acylcarnitines, which are esters formed from carnitine and fatty acids. This specific compound is characterized by a long-chain fatty acid with a double bond at the ninth carbon position and a hydroxyl group at the third carbon. It plays a significant role in fatty acid metabolism, particularly in the transport of long-chain fatty acids into mitochondria for energy production.
3-Hydroxy-9-hexadecenoyl-L-carnitine can be derived from dietary sources of fatty acids and synthesized in the body through various metabolic pathways involving carnitine and fatty acids. It is often studied in relation to metabolic disorders, including those affecting fatty acid oxidation.
The synthesis of 3-Hydroxy-9-hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with hexadecenoic acid (palmitoleic acid). Various methods can be employed for this synthesis, including:
The synthesis often requires specific conditions such as controlled temperature, pH, and reaction time to ensure high yield and purity of the compound. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the synthesis process and confirm product identity.
The molecular structure of 3-Hydroxy-9-hexadecenoyl-L-carnitine features a long hydrocarbon chain with a hydroxyl group and a carnitine moiety. The structural formula can be represented as follows:
3-Hydroxy-9-hexadecenoyl-L-carnitine participates in various biochemical reactions, primarily related to fatty acid metabolism. Key reactions include:
The enzymatic pathways involved in these reactions are crucial for maintaining cellular energy homeostasis and involve various enzymes such as carnitine palmitoyltransferase I and II.
The mechanism of action of 3-Hydroxy-9-hexadecenoyl-L-carnitine primarily revolves around its role as a carrier for long-chain fatty acids across the mitochondrial membrane. The process includes:
Studies have shown that altered levels of acylcarnitines, including 3-Hydroxy-9-hexadecenoyl-L-carnitine, can serve as biomarkers for metabolic disorders such as obesity and diabetes .
Relevant data regarding its physical properties can be found in databases like PubChem and Sigma-Aldrich .
3-Hydroxy-9-hexadecenoyl-L-carnitine has several applications in scientific research:
3-Hydroxy-9-hexadecenoyl-L-carnitine is a long-chain acyl-carnitine ester with the molecular formula C₂₃H₄₃NO₅ and a molecular weight of 413.59 g/mol [4] [5]. Its structure integrates three distinct domains:
The canonical SMILES notation is CCCCCCC/C=C\CCCCCC(O)CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C
, highlighting the unsaturation at C9/C10 and ester bond [5]. The InChIKey XIOFWXBRLXTMQD-YVCFJIHASA-N
further confirms the compound’s unique identity [7].
Table 1: Atomic Composition of 3-Hydroxy-9-Hexadecenoyl-L-Carnitine
Element | Carbon | Hydrogen | Nitrogen | Oxygen |
---|---|---|---|---|
Count | 23 | 43 | 1 | 5 |
Stereochemistry is critical for biological activity. The carnitine moiety adopts the L-configuration at C3, while the acyl chain’s double bond exhibits Z (cis) stereochemistry at Δ⁹ [3] [8]. The C3 hydroxy group in the fatty acid chain is chiral but typically exists as a racemic mixture in biological contexts [5].
This compound’s stereochemistry influences its metabolic processing:
3-Hydroxy-9-hexadecenoyl-L-carnitine belongs to the long-chain hydroxy-acylcarnitines subclass. Key distinctions from related compounds include:
Clinically, it decreases significantly in Alzheimer’s disease patients (alongside acetyl-, hexadecenoyl-, and oleyl-carnitines), suggesting co-regulation in fatty acid metabolism [2].
Table 2: Comparative Features of Selected Acyl-Carnitines
Compound | Chain Length | Unsaturation | Key Functional Groups | Metabolic Role |
---|---|---|---|---|
3-Hydroxy-9-hexadecenoyl-L-carnitine | C16 | Δ⁹ (cis) | 3-OH | Long-chain FAO* |
Acetyl-L-carnitine | C2 | None | None | Energy metabolism |
Palmitoyl-L-carnitine | C16 | None | None | FAO transport |
Oleyl-L-carnitine | C18 | Δ⁹ (cis) | None | Membrane integrity |
FAO: Fatty acid oxidation [2] [5] [9]
The compound exhibits:
Analytical detection employs LC-MS/MS, with a limit of detection (LOD) of 0.1 nM in plasma. Retention time shifts in hydrophilic interaction liquid chromatography (HILIC) distinguish it from isobaric species like 3-hydroxyhexadecanoyl carnitine [6].
Table 3: Physicochemical and Analytical Parameters
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 413.59 g/mol | High-resolution MS |
Melting point | >131°C (decomposes) | DSC* |
logP | 0.44 | Computational prediction |
Plasma LOD | 0.1 nM | LC-MS/MS |
Retention index (HILIC) | 3293.6 (polar phase) | Chromatography |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: